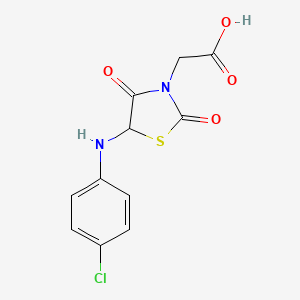![molecular formula C7H7BrN2O2S B2849478 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide CAS No. 2580206-28-4](/img/structure/B2849478.png)
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide is a chemical compound belonging to the class of imidazothiazoles. These compounds are characterized by their fused imidazole and thiazole rings, which contribute to their unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amine and a β-keto ester or β-diketone.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the imidazole derivative with a thiol and a suitable oxidizing agent.
Methylation: Methylation of the imidazole ring at the 5-position is achieved using a methylating agent such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction.
Formation of Hydrobromide Salt: The final step involves converting the carboxylic acid into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives of the imidazole and thiazole rings.
科学研究应用
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: Similar structure with a different position of the methyl group.
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: Another positional isomer with potential differences in biological activity.
Uniqueness: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the hydrobromide salt form also affects its solubility and stability.
属性
IUPAC Name |
5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-5(6(10)11)8-7-9(4)2-3-12-7;/h2-3H,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDXEDFFHEROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CS2)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2849400.png)




![naphthalen-1-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2849410.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)
